molecular formula C18H13F2N3O4 B11288601 N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11288601
M. Wt: 373.3 g/mol
InChI Key: QRSJDFQAGVVJQH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrimidine intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenylboronic acid and the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be utilized in the production of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.

    N-(3-methoxyphenyl)-3-(3,4-difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

The presence of both difluorophenyl and methoxyphenyl groups in N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique chemical properties, such as enhanced stability, specific binding affinity, and potential for diverse chemical modifications. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H13F2N3O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13F2N3O4/c1-27-12-4-2-3-11(8-12)23-17(25)13(9-21-18(23)26)16(24)22-10-5-6-14(19)15(20)7-10/h2-9H,1H3,(H,21,26)(H,22,24)

InChI Key

QRSJDFQAGVVJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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